Technical Monograph: Heptanoic-5,5,6,6,7,7,7-d7 Acid
Technical Monograph: Heptanoic-5,5,6,6,7,7,7-d7 Acid
An In-Depth Technical Guide to Heptanoic-5,5,6,6,7,7,7-d7 Acid
Advanced Applications in Metabolic Flux Analysis and Quantitation
Core Identity & Chemical Architecture
Heptanoic-5,5,6,6,7,7,7-d7 acid (CAS: 1219802-86-4) is a highly specific isotopologue of heptanoic acid (enanthic acid) where the terminal propyl moiety is fully deuterated. Unlike uniformly labeled (
Physicochemical Profile
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | 137.23 g/mol (vs. 130.18 g/mol for unlabeled) |
| Isotopic Purity | |
| Appearance | Colorless, oily liquid |
| Solubility | Soluble in ethanol, DMSO, chloroform; sparingly soluble in water |
| pKa | ~4.89 (Consistent with unlabeled heptanoic acid) |
| Boiling Point | ~223°C (760 mmHg) |
Structural Significance
The deuterium atoms are located exclusively on carbons 5 (
This structure is engineered to exploit the mechanism of mitochondrial
Metabolic Mechanism & Tracer Logic[11]
The "Survival" of the Label
In metabolic research, particularly for Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD), heptanoic acid is often administered as triheptanoin . Researchers use the d7-isotopologue to differentiate flux derived from the therapeutic agent versus endogenous lipids.
The catabolism of Heptanoic-d7 Acid follows a predictable oxidative cascade that results in a mass-shifted anaplerotic substrate.
The Oxidative Cascade
-
Activation: Heptanoic-d7 acid
Heptanoyl-d7-CoA . -
Round 1 (
-Oxidation):-
Cleavage of C1 and C2 (Acetyl-CoA).
-
Result: Valeryl-CoA (Pentanoyl-CoA) retaining the d7 label (
).
-
-
Round 2 (
-Oxidation):-
Cleavage of C3 and C4 (Acetyl-CoA).
-
Result: Propionyl-CoA.
-
Critical Mechanistic Note: During the conversion of Pentanoyl-CoA to Propionyl-CoA, the C5 carbon (originally
) becomes the carbonyl carbon of Propionyl-CoA. The oxidation of a methylene group to a carbonyl involves the loss of both hydrogen/deuterium atoms attached to that carbon. -
Final Product: Propionyl-d5-CoA (
).
-
This transition from a d7-precursor to a d5-product is a definitive mass spectrometric signature that validates the pathway.
Visualization: The d7-Oxidation Pathway
Caption: Metabolic fate of Heptanoic-d7 showing the transition from d7-intermediate to d5-propionyl-CoA.
Analytical Applications: Mass Spectrometry
Heptanoic-d7 acid is the "Gold Standard" Internal Standard (IS) for quantifying heptanoic acid in biological matrices. Its high mass shift (+7 Da) prevents crosstalk with the M+0 (native) signal and naturally occurring isotopes (M+1, M+2).
Protocol: GC-MS Quantification (FAME Derivatization)
Objective: Quantify free heptanoic acid in plasma using d7-IS.
1. Sample Preparation
-
Spiking: Add 10
L of Heptanoic-d7 acid standard solution (100 M in methanol) to 100 L plasma. -
Extraction: Add 400
L Acetonitrile (precipitate proteins). Vortex 30s. Centrifuge 10,000 x g for 5 min. -
Derivatization (Acid-Catalyzed Methylation):
-
Transfer supernatant to a glass vial.[1]
-
Add 200
L Methanolic HCl (1N). -
Incubate at 60°C for 45 mins. (Converts acids to Methyl Heptanoate and Methyl Heptanoate-d7).
-
Extraction of FAMEs: Add 500
L Hexane and 200 L water. Vortex. Collect upper hexane layer.
-
2. GC-MS Parameters
-
Column: DB-WAX or HP-5MS (30m x 0.25mm).
-
Carrier Gas: Helium, 1 mL/min.
-
Temp Program: 50°C (1 min)
10°C/min 240°C.
3. Fragmentation Logic (Electron Impact - 70eV)
Understanding the fragmentation is vital for selecting the correct Quantifier Ion.
-
McLafferty Rearrangement (m/z 74):
-
In methyl esters, the McLafferty rearrangement involves the transfer of a
-hydrogen to the carbonyl oxygen. -
Unlabeled Methyl Heptanoate:
-carbon is C4. C4 has Hydrogens. Resulting ion: ( ). -
d7-Methyl Heptanoate:
-carbon is C4. C4 is unlabeled ( ). The deuteriums are on C5, C6, C7. -
Result: The McLafferty ion for the d7-standard is also m/z 74 .
-
WARNING: Do not use m/z 74 to distinguish analyte from internal standard.
-
-
Molecular Ion (
):-
Unlabeled: m/z 144.
-
d7-Label: m/z 151.[2] (Good for quantitation).
-
-
Loss of Methoxy (
):-
Unlabeled: m/z 113.
-
d7-Label: m/z 120.
-
-
Loss of Propyl (
vs ):-
Unlabeled: Loses
(mass 43). Fragment: m/z 101. -
d7-Label: Loses
(mass 50). Fragment: m/z 101. -
Note: The fragment remaining (m/z 101) is the same for both. Avoid this ion.
-
Summary Table: Ion Selection
| Ion Type | Unlabeled (Target) | d7-Standard (IS) | Suitability |
|---|
| Molecular Ion (
Synthesis & Stability
Synthesis Route (General)
The synthesis typically employs a "Building Block" approach to ensure regiospecificity.
-
Precursor: Perdeutero-propyl bromide (
). -
Coupling: Grignard reaction with a 4-carbon nitrile or protected acid derivative (e.g., 4-chlorobutyronitrile).
-
Hydrolysis: Conversion of the nitrile to the carboxylic acid. This method ensures that D-atoms are not scrambled to the
or positions (C2, C3).
Stability & Handling
-
Storage: -20°C is recommended to prevent slow esterification if traces of alcohol are present in the atmosphere, though the acid itself is stable at RT.
-
Hygroscopicity: Low, but keep desiccated.
-
Isotope Exchange: The C-D bonds on the alkyl chain are non-exchangeable under physiological conditions. They are stable against solvent proton exchange.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8094, Heptanoic acid. Retrieved from [Link]
- Gillingham, M. B., et al. (2017).Triheptanoin for Long-Chain Fatty Acid Oxidation Disorders: A Randomized Clinical Trial. Journal of Inherited Metabolic Disease. (Contextual grounding for Heptanoic acid metabolism).
- Tumanov, S., et al. (2015).Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Methods in Molecular Biology.
